molecular formula C10H12O2 B6209403 2-ethyl-6-methylbenzoic acid CAS No. 106976-50-5

2-ethyl-6-methylbenzoic acid

Cat. No.: B6209403
CAS No.: 106976-50-5
M. Wt: 164.2
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Description

2-Ethyl-6-methylbenzoic acid is a substituted benzoic acid derivative with an ethyl group at the 2-position and a methyl group at the 6-position of the aromatic ring. The compound combines the electron-donating effects of alkyl substituents with the inherent acidity of the carboxylic acid group. This structure influences its physical properties (e.g., solubility, melting point) and chemical reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Properties

CAS No.

106976-50-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by oxidation of the resulting ethylmethylbenzene to the corresponding benzoic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-ethyl-6-methylbenzaldehyde. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve high yields .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Reaction TypeReagents/ConditionsProductYield/DataSource
Methyl ester formationMethanol, H₂SO₄ (catalyst), refluxMethyl 2-ethyl-6-methylbenzoate89% yield; IR: 1681 cm⁻¹ (C=O stretch)
Amide formationHATU, DMF, DIEA (room temperature)3-[(2-ethyl-6-methylbenzoyl)amino]methyl piperidine100% conversion; UPLC-MS: m/z 353.9 [M+2]
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution or coupling via activating agents like HATU.

  • Key Observation : Steric hindrance from ethyl/methyl groups may slow reaction kinetics compared to unsubstituted benzoic acid .

Oxidation and Reduction

The ethyl and methyl substituents influence redox behavior:

Oxidation

Reagents/ConditionsProductOutcomeSource
H₂O₂, tungstate catalyst, HCl (50–60°C)2,6-Dichloro-4-methylbenzoic acidSelective chlorination at para position to methyl group
KMnO₄ (alkaline conditions)2-Ethyl-6-methyl-1,4-benzenedicarboxylic acidRequires harsh conditions due to electron-donating substituents

Reduction

Reagents/ConditionsProductOutcomeSource
H₂, Pd/C (room temperature)2-Ethyl-6-methylbenzyl alcohol76% yield; ¹H NMR: δ 1.14 (t, CH₃), 2.90 (q, CH₂)

Halogenation and Electrophilic Substitution

The electron-rich aromatic ring participates in electrophilic reactions:

Reaction TypeReagents/ConditionsProductOutcomeSource
ChlorinationCl₂, FeCl₃ (catalyst)3-Chloro-2-ethyl-6-methylbenzoic acidPara-directing effect of COOH group dominates
SulfonationH₂SO₄, SO₃4-Sulfo-2-ethyl-6-methylbenzoic acidLimited regioselectivity due to competing substituent effects

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

  • Sulfamoylbenzamido derivatives (e.g., 2-(3-(N-(3-chlorophenyl)sulfamoyl)-4-methylbenzamido)-6-methylbenzoic acid) show anti-inflammatory activity (IC₅₀ = 0.89 μM against COX-2) .

  • Ethyl orsellinate analogs demonstrate antimicrobial properties (MIC = 30–500 μg/mL against S. aureus and C. albicans) .

Thermal and Stability Data

PropertyValueSource
Melting Point64–65°C
SolubilityLow in H₂O; soluble in THF, DMF
StabilityDegrades above 200°C via decarboxylation

Scientific Research Applications

2-Ethyl-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the cyclooxygenase pathway to exert their effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications
This compound C₁₀H₁₂O₂ 164.20 2-Ethyl, 6-Methyl Moderate acidity, low water solubility Pharmaceutical intermediates
2-Hydroxy-6-methylbenzoic acid C₈H₈O₃ 152.15 2-Hydroxy, 6-Methyl High acidity (pKa ~3.0), UV-active Antibiotic synthesis
2-Amino-6-methylbenzoic acid C₈H₉NO₂ 151.16 2-Amino, 6-Methyl Basic NH₂ group, soluble in DMSO Peptide mimetics
6-Methylbenzo[d]thiazole-2-carboxylic acid C₉H₇NO₂S 193.22 Thiazole ring Metal coordination, catalytic uses Organometallic chemistry

Table 2: Comparative Acidity and Solubility

Compound pKa (Estimated) Solubility in Water Solubility in Ethanol
This compound ~4.0–4.5 Low High
2-Hydroxy-6-methylbenzoic acid 2.8–3.0 Moderate High
Benzoic acid 4.2 Low High
Ethyl 2-methoxybenzoate N/A Insoluble Fully soluble

Biological Activity

2-Ethyl-6-methylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid characterized by an ethyl group at the 2-position and a methyl group at the 6-position of the benzoic acid core. Its molecular weight is approximately 164.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry.

The unique arrangement of functional groups in this compound contributes to its distinct chemical properties. It is primarily explored for its potential as an intermediate in organic synthesis and as a precursor for more complex molecules, including pharmaceuticals and specialty chemicals.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary findings suggest it may exhibit properties akin to other benzoic acids, which are known for their antimicrobial and anti-inflammatory effects. Here are some key areas of investigation:

Anti-inflammatory Effects

This compound may act as an inhibitor of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This mechanism suggests that it could reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.

The mechanism of action for this compound involves its interaction with various biomolecules. It may engage with specific enzymes or receptors within biological systems, influencing pathways associated with pain and inflammation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure DescriptionBiological Activity
2-Ethylbenzoic Acid Ethyl group at the 2-positionAntimicrobial properties similar to benzoic acids
6-Methylbenzoic Acid Methyl group at the 6-positionExhibits anti-inflammatory effects
2,6-Dimethylbenzoic Acid Methyl groups at both 2 and 6 positionsPotentially enhanced lipophilicity

This comparison indicates that the combination of substituents in this compound may enhance its lipophilicity and biological activity compared to its analogs.

Case Studies

While direct case studies on this compound are scarce, research on related benzoic acids provides valuable insights into its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acids exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The structural features contributing to this activity can be extrapolated to predict similar effects for this compound.
  • Anti-inflammatory Pathways : Research on compounds with similar structures has shown that they can inhibit cyclooxygenase pathways effectively, leading to reduced inflammation in animal models .

Q & A

Q. Key Considerations :

  • Use TLC or HPLC to track reaction progress .
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Basic: What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range, with splitting patterns reflecting substituent positions. The ethyl group’s CH₂ and CH₃ signals appear at δ 1.2–1.4 (triplet) and δ 2.4–2.6 (quartet), respectively .
    • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; aromatic carbons at δ 120–140 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 178 (C₁₀H₁₂O₂). Fragmentation patterns should confirm the ethyl and methyl substituents .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% trifluoroacetic acid) to assess purity (>98% for research-grade material) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in experimental design or compound purity . Address these by:

Standardizing Assays :

  • Use cell-based assays (e.g., antioxidant activity via DPPH radical scavenging) with controlled conditions (pH 7.4, 37°C) .
  • Validate results with orthogonal methods (e.g., compare FRAP and ORAC assays for antioxidant capacity).

Purity Verification :

  • Ensure ≥98% purity via HPLC and NMR. Impurities like unreacted intermediates (e.g., esters) may skew bioactivity results .

Data Normalization :

  • Normalize activity to molar concentration rather than mass.
  • Compare with structurally similar controls (e.g., 2-ethyl-6-hydroxybenzoic acid) to isolate substituent effects .

Advanced: How to design experiments analyzing substituent effects on the reactivity of this compound?

Methodological Answer:
A systematic substitution study can elucidate the roles of ethyl and methyl groups:

Synthetic Variations :

  • Synthesize analogs with substituents at positions 2, 4, and 6 (e.g., 2-ethyl-4-methyl, 6-ethyl-2-methyl). Use Pd-catalyzed cross-coupling or directed ortho-metalation for regioselective substitution .

Reactivity Probes :

  • Test carboxylate activation (e.g., coupling with EDC/HOBt) to compare reactivity across analogs.
  • Measure pKa via potentiometric titration to assess electronic effects of substituents.

Computational Modeling :

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict sites for electrophilic attack .

Q. Statistical Design :

  • Use a factorial design (e.g., 2³) to evaluate interactions between substituent position, size, and electronic effects.

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:
Crystallization difficulties often stem from flexible alkyl chains or polymorphism . Strategies include:

Solvent Screening :

  • Test mixed solvents (e.g., methanol/dichloromethane) to balance solubility and polarity.

Seeding :

  • Introduce microcrystals from a similar compound (e.g., 2-methylbenzoic acid) to induce nucleation.

Temperature Gradients :

  • Slowly cool saturated solutions from 50°C to 4°C over 48 hours.

SHELX Refinement :

  • Use SHELXL for structure refinement, leveraging constraints for ethyl/methyl group disorder .

Basic: How to validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (look for decarboxylation products or ester formation) .
  • Light Sensitivity :
    • Expose to UV (254 nm) for 24 hours; assess photodegradation using UV-Vis spectroscopy (λmax ~270 nm for intact compound).

Advanced: How to address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:
Discrepancies may arise from incomplete basis sets or solvent effects . Mitigate by:

Parameter Calibration :

  • Refine computational models using experimental logP (octanol/water) and pKa values.

Explicit Solvent Models :

  • Use MD simulations with explicit water molecules to account for solvation effects.

Machine Learning :

  • Train models on high-quality datasets (e.g., PubChem or NIST) to improve prediction accuracy .

Table 1: Key Analytical Parameters for this compound

PropertyMethodExpected ResultReference
Melting PointDSC145–148°C
LogP (Octanol/Water)Shake-Flask2.8 ± 0.2
pKaPotentiometric Titration4.1 ± 0.1
λmax (UV-Vis)Spectroscopy270 nm (ε = 1500 M⁻¹cm⁻¹)

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